
3,4-Dimethylbenzisoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethylbenzisoxazole is a heterocyclic aromatic compound that features a benzene ring fused to an isoxazole moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylbenzisoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the desired isoxazole ring . Another approach involves the use of β-diketohydrazone derivatives, which undergo cyclization to yield the isoxazole structure .
Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of eco-friendly catalysts and solvents to achieve high yields and purity .
化学反应分析
Types of Reactions: 3,4-Dimethylbenzisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted benzisoxazoles, which can exhibit different biological activities and properties .
科学研究应用
3,4-Dimethylbenzisoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,4-Dimethylbenzisoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in various biological processes .
相似化合物的比较
Benzoxazole: Similar in structure but lacks the methyl groups at positions 3 and 4.
Benzisoxazole: The parent compound without the dimethyl substitutions.
Benzimidazole: Contains a nitrogen atom in place of the oxygen in the isoxazole ring
Uniqueness: 3,4-Dimethylbenzisoxazole is unique due to the presence of the methyl groups, which can influence its chemical reactivity and biological activity. These substitutions can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in drug discovery .
属性
分子式 |
C9H9NO |
|---|---|
分子量 |
147.17 g/mol |
IUPAC 名称 |
3,4-dimethyl-1,2-benzoxazole |
InChI |
InChI=1S/C9H9NO/c1-6-4-3-5-8-9(6)7(2)10-11-8/h3-5H,1-2H3 |
InChI 键 |
KVDVGWLYHGQSSC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=NOC2=CC=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



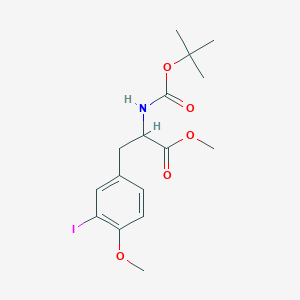
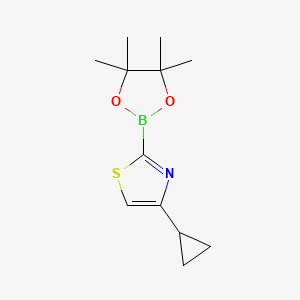
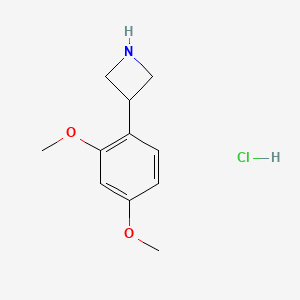

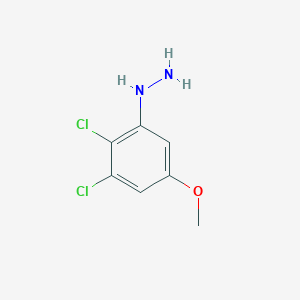

![3,5-Dichloro-8-methylpyrido[2,3-d]pyridazine](/img/structure/B13700233.png)
![3-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13700234.png)
![[(2R,4S)-4-(Benzyloxy)-1-Boc-2-pyrrolidinyl]methyl 4-methylbenzenesulfonate](/img/structure/B13700239.png)
![[3-(2-Ethylhexyl)-2-thienyl]tributylstannane](/img/structure/B13700254.png)
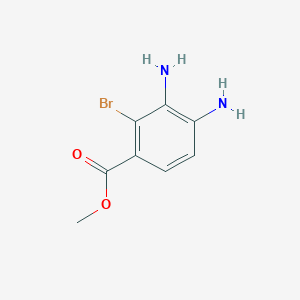

![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B13700279.png)
